molecular formula C16H18FNO B1385258 4-Fluoro-N-(4-isopropoxybenzyl)aniline CAS No. 1040687-43-1

4-Fluoro-N-(4-isopropoxybenzyl)aniline

Cat. No.: B1385258
CAS No.: 1040687-43-1
M. Wt: 259.32 g/mol
InChI Key: RSSTZEBLYIRACJ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-isopropoxybenzyl)aniline is a fluorinated aniline derivative characterized by a benzyl group substituted with a 4-isopropoxy moiety and a fluorine atom at the para position of the aniline ring. Its molecular formula is C₁₆H₁₈FNO, with a molecular weight of 259.32 g/mol .

Similar methods involving Buchwald-Hartwig amination or Schiff base formation (e.g., condensation of aldehydes with amines) are also plausible pathways .

Properties

IUPAC Name

4-fluoro-N-[(4-propan-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-12(2)19-16-9-3-13(4-10-16)11-18-15-7-5-14(17)6-8-15/h3-10,12,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSTZEBLYIRACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-isopropoxybenzyl)aniline typically involves the reaction of 4-fluoroaniline with 4-isopropoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-isopropoxybenzyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom and the isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-N-(4-isopropoxybenzyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-isopropoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

Key Differences :

Substituent Effects on Lipophilicity: Chloro analogs (e.g., 4-Chloro-N-(4-propoxybenzyl)aniline) exhibit higher lipophilicity (XLogP3 = 4.9) compared to fluoro derivatives, influencing membrane permeability in biological systems .

Synthetic Yields :

  • Fluorinated anilines synthesized via reductive amination (e.g., N-(4-fluorobenzyl)aniline) achieve near-quantitative yields (97%) , whereas nitroarene coupling methods yield 65% for 4-Fluoro-N-(p-tolyl)aniline .

Biological Activity :

  • Trifluoromethylidene derivatives (e.g., III.1.g in ) demonstrate enhanced bioactivity in agrochemicals due to fluorine’s electronegativity and metabolic stability .

Crystallographic Behavior: Schiff base analogs (e.g., 4-Fluoro-N-(4-hydroxybenzylidene)aniline) exhibit non-planar geometries with dihedral angles up to 50.52° between aromatic rings, impacting coordination chemistry .

Biological Activity

4-Fluoro-N-(4-isopropoxybenzyl)aniline is an organofluorine compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a fluorine atom at the para position of the aniline moiety, which can significantly influence its chemical behavior and interactions with biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H16FN
  • Molecular Weight : 217.27 g/mol
  • SMILES Notation : Cc1ccc(cc1)N(c2cc(F)ccc2)CC(C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom and the isopropoxy group can enhance binding affinity to certain enzymes or receptors, potentially modulating various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Studies

Research on this compound has highlighted several areas of potential biological activity:

Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the cytotoxic effects of various fluorinated anilines, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent.

Study 2: Enzyme Interaction

Research investigating the interaction of 4-fluoroanilines with cytochrome P450 enzymes revealed that these compounds could undergo bioactivation to form reactive metabolites. This process may enhance their efficacy as therapeutic agents while also raising concerns about toxicity due to reactive intermediates.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
This compoundModerateLimitedPotential
4-Fluoro-N-(4-methoxybenzyl)anilineHighModerateLimited
4-Fluoro-N-(4-ethoxybenzyl)anilineLowHighModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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